Troxacitabine, also known as Troxatyl, (−)-2'-deoxy-3'-oxacytidine, β-L-dioxolane-cytidine, or BCH-4556, is a synthetic deoxycytidine analogue characterized by its unique dioxolane structure and non-natural L-configuration. [] It is the first L-nucleoside analogue to demonstrate potent antitumor activity. [, , ] Troxacitabine's unique stereochemistry, distinct from natural D-nucleosides like cytarabine and gemcitabine, renders it resistant to certain tumor cell resistance mechanisms, making it a promising agent for cancer research. [, , ]
Troxacitabine is classified as a nucleoside analogue, specifically a deoxycytidine analogue. It was developed for its potential use in treating various cancers due to its ability to disrupt DNA synthesis and induce apoptosis in malignant cells. The compound is known by several names, including Troxatyl and (-)-ODDC, and has been investigated in clinical settings for its efficacy against hematological malignancies and solid tumors .
The synthesis of Troxacitabine involves several intricate steps:
Troxacitabine has the molecular formula and a molecular weight of approximately 213.19 g/mol. Its structure features two defined stereocenters, contributing to its unique stereochemical configuration that distinguishes it from other nucleoside analogues. The compound's structural representation can be described by the SMILES notation: NC1=NC(=O)N(C=C1)[C@@H]2CO[C@H](CO)O2
.
Troxacitabine participates in various chemical reactions primarily related to its activation and incorporation into DNA:
The mechanism of action of Troxacitabine involves:
Troxacitabine's resistance to cytidine deaminase (an enzyme that typically inactivates other nucleoside analogues) enhances its efficacy against certain malignancies .
Troxacitabine exhibits several notable physical and chemical properties:
Troxacitabine has been primarily explored for:
Troxacitabine (β-L-(-)-dioxolane-cytidine) represents a paradigm shift in nucleoside analogue design as the first unnatural L-configuration nucleoside with demonstrated anticancer activity [2] [7]. This stereochemical inversion differentiates troxacitabine from conventional anticancer nucleosides (e.g., cytarabine, gemcitabine), which exclusively mimic the natural D-conformation of physiological nucleosides. The L-orientation of troxacitabine’s sugar moiety confers distinctive biochemical properties: it is not a substrate for deoxycytidine deaminase, a common degradation enzyme that limits the activity and duration of D-configured cytidine analogues [2] [5]. Furthermore, troxacitabine bypasses nucleoside transporter-dependent cellular uptake mechanisms. While most nucleoside analogues rely on equilibrative (ENT) or concentrative (CNT) nucleoside transporters for cellular entry, troxacitabine utilizes passive diffusion at pharmacologically relevant concentrations, enabling activity against tumor cells with transporter deficiencies [3] [5]. This unique uptake mechanism contributes to its activity against malignancies often resistant to conventional nucleoside analogs, such as renal cell carcinoma and certain leukemias [3] [7].
The L-configuration also fundamentally alters troxacitabine’s interaction with DNA polymerases. While its triphosphate metabolite is recognized as a substrate by both replicative and repair DNA polymerases, incorporation into DNA results in complete chain termination. This occurs because the dioxolane ring lacks the 3'-hydroxyl group necessary for phosphodiester bond formation with subsequent nucleotides [6] [8]. Critically, the excision of incorporated troxacitabine monophosphate from DNA termini by cellular 3'→5' exonucleases is inefficient compared to D-nucleoside analogues, leading to prolonged persistence within DNA and sustained cytotoxic effects [5] [8].
Table 1: Key Stereochemical and Biochemical Properties of Troxacitabine vs. Natural Nucleosides and D-Analogues
Property | Troxacitabine (L-configuration) | D-Configured Nucleoside Analogues (e.g., Cytarabine, Gemcitabine) |
---|---|---|
Stereochemistry | Unnatural L-orientation | Natural D-orientation |
Deoxycytidine Deaminase | Not a substrate (Resistant to degradation) | Substrate (Susceptible to degradation) |
Primary Cellular Uptake | Passive diffusion | ENT/CNT Transporter-dependent |
3'-Hydroxyl Group | Absent (Dioxolane ring) | Present (Deoxyribose ring) |
DNA Chain Termination | Complete termination | May allow limited elongation (Gemcitabine) |
Excision by 3'→5' Exonucleases | Inefficient | Relatively efficient |
The synthesis of troxacitabine centers on constructing the β-L-dioxolane-cytidine scaffold with high stereochemical fidelity, presenting challenges distinct from D-nucleoside production. Key patents detail optimized routes emphasizing chiral pool utilization and crystallization control to ensure enantiomeric purity critical for biological activity [1] [9].
A core strategy involves stereoselective glycosylation between a protected L-glyceraldehyde derivative and a silylated cytosine base. This step is pivotal for establishing the β-L-glycosidic bond characteristic of troxacitabine. Following glycosylation, cyclization forms the 1,3-dioxolane ring – the defining structural element differentiating troxacitabine from conventional deoxyribose-containing nucleosides [1] [9]. Protecting group strategies (e.g., acetyl, benzyl) are crucial throughout the sequence to prevent side reactions and ensure regioselective functionalization.
Patent WO2017031994A1 details critical purification and crystallization processes yielding pharmaceutically acceptable forms. Recrystallization from specific solvent mixtures like dichloromethane/methanol or acetone/methanol produces defined crystal forms characterized by distinctive powder X-ray diffraction (PXRD) patterns and differential scanning calorimetry (DSC) profiles [1]. These crystalline forms are essential for ensuring batch-to-batch consistency, stability, and solubility properties of the drug substance. The patent further discloses methods for obtaining a stable monohydrate form (Form II), which exhibits superior stability under storage conditions compared to anhydrous forms. Key parameters for crystallization include:
Table 2: Key Synthetic and Crystallization Steps for Troxacitabine Production
Synthetic Stage | Key Process/Reagent | Purpose/Outcome |
---|---|---|
Chiral Starting Material | L-Glyceraldehyde derivative | Ensures L-configuration of the final nucleoside |
Glycosylation | Silylated cytosine, Lewis acid catalyst | Forms β-L-glycosidic bond stereoselectively |
Dioxolane Ring Closure | Acid-catalyzed cyclization | Constructs the characteristic 1,3-dioxolane ring system |
Deprotection | Methanolic ammonia, hydrogenolysis | Removes protecting groups (acetyl, benzyl) yielding troxacitabine |
Crystallization (Form II) | Dichloromethane/Methanol mixture, seeded cooling | Produces stable monohydrate crystal form suitable for formulation |
Characterization | PXRD, DSC, TGA | Confirms identity, purity, polymorphic form, and stability |
Alternative synthetic approaches explored include the use of chiral auxiliaries or enzymatic resolution techniques to access enantiomerically pure L-dioxolane intermediates, although the chiral pool approach starting from L-glyceraldehyde remains industrially prevalent due to scalability and cost-effectiveness [1] [9]. The final synthetic steps invariably involve rigorous purification, often combining silica gel chromatography and controlled crystallization, to achieve the high chemical and enantiomeric purity required for pharmaceutical use.
Troxacitabine’s L-configuration confers distinct metabolic, resistance, and efficacy profiles compared to D-configured nucleoside analogues like cytarabine (ara-C) and gemcitabine, underpinning its unique therapeutic niche.
Metabolic Activation and Stability: Troxacitabine is phosphorylated intracellularly to its active triphosphate form primarily by deoxycytidine kinase (dCK). However, unlike cytarabine or gemcitabine, its phosphorylation is not competitively inhibited by physiological deoxycytidine, potentially offering an advantage in plasma environments rich in natural nucleosides [3] [6]. Furthermore, troxacitabine is uniquely resistant to catabolism by cytidine deaminase (CDA), an enzyme that rapidly inactivates cytarabine and significantly reduces the activity of gemcitabine in patients with high CDA expression [2] [5] [8]. This metabolic stability translates to longer intracellular half-lives of the active triphosphate metabolite. Crucially, the phosphorylation of troxacitabine to its monophosphate form is catalyzed by dCK, but subsequent phosphorylation steps are mediated by different kinases. Notably, diphosphorylation is catalyzed by 3-phosphoglycerate kinase rather than nucleoside diphosphate kinase (NDPK), the enzyme responsible for phosphorylating the diphosphates of D-nucleosides like gemcitabine [5] [8]. This divergence in metabolic pathways contributes to distinct intracellular pharmacokinetics and reduced cross-resistance patterns.
Resistance Mechanisms: Cellular resistance to troxacitabine primarily arises from deficiencies in dCK activity or expression, similar to the initial activation barrier for cytarabine and gemcitabine. Studies using cladribine-resistant (CEM) and gemcitabine-resistant (AG6000) cell lines, both exhibiting low or absent dCK, confirmed significant cross-resistance to troxacitabine (IC50 increases of >10-fold compared to wild-type cells) [3]. However, resistance mediated by alterations in other pathways shows divergence. Troxacitabine triphosphate is a poorer substrate for SAMHD1, a cellular dNTP triphosphohydrolase implicated in resistance to clofarabine and other deoxynucleoside analogues [5]. This relative insensitivity to SAMHD1-mediated hydrolysis may preserve its activity in certain resistant phenotypes. Additionally, its lack of dependence on nucleoside transporters bypasses a common resistance mechanism affecting D-analogues, such as downregulation of hENT1 frequently observed in gemcitabine-resistant tumors [3] [5].
Antitumor Efficacy Spectrum: Preclinical studies highlight troxacitabine's efficacy against tumors historically less responsive to D-nucleoside analogues. It demonstrates potent activity in renal cell carcinoma (RCC) xenograft models (e.g., CAKI-1, A498, RXF-393), inducing complete regressions and achieving cure rates (tumor-free survival) in 40-60% of animals at study termination [7]. This contrasts with the limited activity of gemcitabine against RCC. Similarly, troxacitabine shows significant activity in solid tumor models like pancreatic adenocarcinoma (Panc-1, MIA PaCa-2) and hepatocellular carcinoma, where conventional nucleoside therapies often yield modest results [2] [7] [8]. In hematological malignancies, particularly myeloid leukemias, troxacitabine retains activity against blasts resistant to cytarabine, likely attributable to its distinct metabolism and resistance profile [3] [6]. Synergistic interactions have been documented between troxacitabine and gemcitabine in pancreatic cancer cell lines (AsPC-1, MIA PaCa-2, Panc-1) in vitro and in xenografts, despite both being cytidine analogues [8]. This synergy, quantified by combination indices (CI) <0.7 (indicating synergy), occurs without gemcitabine significantly altering troxacitabine's intracellular phosphorylation or incorporation into DNA, suggesting complementary mechanisms beyond shared metabolic activation [8].
Table 3: Comparative Profile of Troxacitabine and Representative D-Configured Nucleoside Analogues
Characteristic | Troxacitabine (L-configuration) | Cytarabine (D-configuration) | Gemcitabine (D-configuration) |
---|---|---|---|
Sugar Configuration | β-L-dioxolane | β-D-arabinose | 2',2'-Difluoro-β-D-deoxyribose |
Deamination by CDA | Resistant | Highly susceptible | Susceptible |
Transporter Requirement | Passive diffusion | hENT1-dependent | hENT1-dependent |
Key Monophosphate Kinase | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) | Deoxycytidine Kinase (dCK) |
Key Diphosphate Kinase | 3-Phosphoglycerate Kinase | Nucleoside Diphosphate Kinase (NDPK) | Nucleoside Diphosphate Kinase (NDPK) |
SAMHD1 Sensitivity | Low | Moderate | Moderate/High |
Dominant Resistance Mechanisms | dCK deficiency | dCK deficiency, CDA overexpression, hENT1 down | dCK deficiency, CDA overexpression, RRM1 up, hENT1 down |
Ex Vivo IC50 in dCK- Cells (nM) | >3000 (HL-60 dCK-) [3] | >1000 (dCK- cell lines) | >3000 (AG6000) [3] |
Notable Preclinical Activity | RCC, Pancreatic, AML, CML-BP | AML, ALL | Pancreatic, NSCLC, Ovarian, Bladder |
Synergy with Gemcitabine | Yes (Pancreatic models) [8] | Limited data | N/A |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7